1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Overview
Description
1,1',3-Trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione typically involves multi-step reactions starting from easily available precursors. Common steps include the formation of the pyrimidine and quinoline rings, followed by spirocyclization to fuse these two ring systems.
Industrial Production Methods: Industrial production methods for this compound might involve catalytic processes and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions such as:
Oxidation: Leading to the formation of higher oxidation state derivatives.
Reduction: Particularly on the nitro group to form amines.
Substitution: Particularly at the nitro or methyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The main products from these reactions depend on the specific conditions and reagents used. Oxidation reactions might yield quinoline-5,3'-pyrimidine diones, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules.
Biology: It has potential biological applications, including use in drug design and discovery due to its unique structure.
Medicine: This compound might show promising pharmacological activity, potentially acting as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It could be used in the development of new materials, such as advanced polymers or coatings.
Mechanism of Action
The exact mechanism of action depends on the specific application. In a biological context, this compound might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include DNA, proteins, or cell membranes, influencing cellular functions and processes.
Comparison with Similar Compounds
Uniqueness: The uniqueness of 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione lies in its spiro structure and the presence of both pyrimidine and quinoline moieties, which might confer distinct chemical and biological properties.
Similar Compounds: Some similar compounds include:
1,1'-Dimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]
3-methyl-6'-amino-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
These comparisons highlight how slight modifications can significantly influence the compound’s properties and applications.
Properties
IUPAC Name |
1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-16-8-15(12(20)17(2)14(22)18(3)13(15)21)7-9-6-10(19(23)24)4-5-11(9)16/h4-6H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBLUUUVRYJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319804 | |
Record name | 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
704877-94-1 | |
Record name | 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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